molecular formula C15H10N2O3 B566500 Picrasidine Q CAS No. 101219-61-8

Picrasidine Q

Cat. No. B566500
CAS RN: 101219-61-8
M. Wt: 266.256
InChI Key: HJFNTSGIQCFHGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Picrasidine Q is an alkaloid component extracted from Angelica keiskei species . It has the capacity of anti-cell transformation and anti-cancer . Picrasidine Q induces cell apoptosis and G1 phase arrest in human esophageal cancer cell lines, and directly inhibits FGFR2 kinase activity .


Synthesis Analysis

Picrasidine Q was unambiguously determined by X-ray crystallographic analysis . The synthesis of ITHQ-type bis-β-carboline alkaloids could be directly achieved by a late-stage regio-selective aza-[4 + 2] cycloaddition .


Molecular Structure Analysis

The molecular weight of Picrasidine Q is 266.25 and its formula is C15H10N2O3 . The structure of Picrasidine Q was determined by spectral and chemical evidence .


Chemical Reactions Analysis

Picrasidine Q suppresses downstream signaling of FGFR2 in ESCC cells . It induces cell cycle arrest and apoptosis . Picrasidine Q suppresses the growth of ESCC cells . It inhibits proliferation by inhibition of G1/S cell cycle transition .


Physical And Chemical Properties Analysis

The molecular weight of Picrasidine Q is 266.25 and its formula is C15H10N2O3 . The CAS number is 101219-61-8 .

Scientific Research Applications

Anticancer Effects on Head and Neck Squamous Cell Carcinoma (HNSCC)

Picrasidine Q has been found to have significant anticancer effects on HNSCC . It inhibits HNSCC cell motility, migration, and invasion . Specifically, it inhibits the EMT process by upregulating E-cadherin and ZO-1 and downregulating beta-catenin and Snail . Moreover, it reduces the expression of the serine protease KLK-10 .

Anticancer Effects on Esophageal Squamous Cell Carcinoma (ESCC)

Picrasidine Q has also shown anticancer effects on ESCC . It inhibits cell proliferation and induces G1 phase arrest of the cell cycle and apoptosis in ESCC cells . It targets FGFR2 kinase activities and suppresses downstream target proteins including phosphorylation of AKT and mTOR .

Anti-Cell Transformation

Picrasidine Q has been found to have the capacity of anti-cell transformation . This means it can prevent the transformation of normal cells into cancer cells .

Inhibition of FGFR2 Signaling Pathways

Picrasidine Q targets FGFR2 and inhibits its signaling pathways . FGFR2 and its downstream signaling cascades, PI3 K/AKT/mTOR, play an important role in cell survival and proliferation .

Potential Therapeutic Agent

Due to its anticancer effects and ability to inhibit cell transformation, Picrasidine Q has the potential to be used as a therapeutic agent in the treatment of various cancers .

Plant Origin Compound

Picrasidine Q is an alkaloid component extracted from the southern Asian plant Picrasma quassioides . This highlights its potential for use in natural and alternative therapies .

Mechanism of Action

Safety and Hazards

The safety data sheet of Picrasidine Q contains identification of substance and details of the supplier of the safety data sheet . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .

Future Directions

Picrasidine Q has shown good antimicrobial activity . It is widely used in China to develop different medicines, even as injection (Kumu zhusheye), for combating infections . The chemical basis of its antimicrobial activity is still being elucidated .

properties

IUPAC Name

4-hydroxy-3-methoxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3/c1-20-14-13(18)11-12-9(6-7-16-11)8-4-2-3-5-10(8)17(12)15(14)19/h2-7,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFNTSGIQCFHGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=NC=CC3=C2N(C1=O)C4=CC=CC=C34)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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